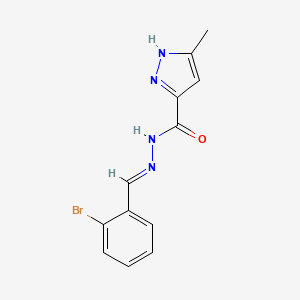

4-(4-吗啉基)-2-(4-硝基苯基)喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves multi-step chemical reactions starting from basic aromatic compounds. For instance, one approach involves the initial synthesis of intermediate compounds like 2-amino-4-chlorobenzamide, which is then reacted with different benzoyl chlorides to afford various quinazolin-4(3H)-ones. These intermediates can undergo further reactions, such as condensing with morpholine, to yield the desired quinazoline derivatives. The overall yield for such synthetic routes can vary, highlighting the need for optimization in synthesis processes (Xu Li-feng, 2011).

Molecular Structure Analysis

Quinazoline derivatives are characterized by their complex molecular structures, which include various functional groups attached to the quinazoline core. Spectroscopic methods such as IR and NMR are commonly used to confirm the structures of these compounds. These techniques provide insights into the molecular framework and the nature of substituents on the quinazoline nucleus, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Quinazoline derivatives participate in a range of chemical reactions, reflecting their reactive nature. These compounds can act as intermediates in the synthesis of more complex molecules. For instance, they can undergo reductive heterocycle-heterocycle transformations, yielding aminoquinolines or quinolin-4(1H)-ones through chemoselective heterocyclization (Keith C Coffman et al., 2013). These transformations showcase the versatility of quinazoline derivatives in organic synthesis.

科学研究应用

抗癌活性

喹唑啉衍生物因其对多种癌细胞系(包括 HeLa 人肿瘤细胞系和小鼠白血病 L1210 细胞)的细胞毒和抗增殖作用而被广泛研究。一些衍生物因其诱导凋亡、影响细胞周期动力学和导致癌细胞形态变化的能力而显示出作为抗癌药物的潜力。例如,某些衍生物已通过诱导形态变化和坏死、激活 caspase 3 和导致癌细胞中 DNA 片段化而表现出显着的细胞毒作用(Jantová 等人,2006)。此外,已观察到新型 4-苯胺基喹唑啉衍生物通过上调 Bax 和激活埃利希腹水癌细胞中的聚(ADP 核糖)磷酸酶介导的促凋亡活性,表明其作为抗癌剂的潜力(Devegowda 等人,2016)。

抗菌活性

喹唑啉衍生物还表现出抗菌活性,某些化合物对细菌和真菌菌株显示出有希望的效果。对于用药理活性生色团(如吗啉、氯和硝基)取代的衍生物,已注意到广泛的抗菌活性,包括抗菌和抗真菌作用(Jantová 等人,2008)。

酶抑制剂和靶向剂

喹唑啉衍生物已被探索作为酶抑制剂和靶向与疾病通路相关的特定受体或酶的靶向剂。例如,6-丙烯酰胺基-4-(2-[18F]氟苯胺基)喹唑啉是一种靶向表皮生长因子受体 (EGFR) 的衍生物,已合成用于评估作为带有 PET 成像的 EGFR 靶向剂的潜力,突出了其在癌症诊断和治疗中的潜力(Vasdev 等人,2004)。

属性

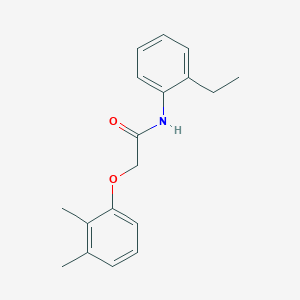

IUPAC Name |

4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-22(24)14-7-5-13(6-8-14)17-19-16-4-2-1-3-15(16)18(20-17)21-9-11-25-12-10-21/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPOJRHVEJUARW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholin-4-yl)-2-(4-nitrophenyl)quinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)

![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)

![6-(2-chlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559161.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)

![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)